molecular formula C14H12FNO2 B2597573 N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide CAS No. 2094424-95-8

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide

Cat. No.: B2597573
CAS No.: 2094424-95-8
M. Wt: 245.253
InChI Key: GFTSDFDDSIKLCZ-UHFFFAOYSA-N
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Description

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide is a synthetic organic compound that features a furan ring substituted with a fluorophenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck reactions.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide group is formed by reacting the furan derivative with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The furan ring and fluorophenyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The prop-2-enamide moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2-chlorophenyl)furan-2-yl]methyl}prop-2-enamide
  • N-{[5-(2-bromophenyl)furan-2-yl]methyl}prop-2-enamide
  • N-{[5-(2-methylphenyl)furan-2-yl]methyl}prop-2-enamide

Uniqueness

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine’s high electronegativity and small size allow it to modulate electronic properties and enhance binding interactions, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-2-14(17)16-9-10-7-8-13(18-10)11-5-3-4-6-12(11)15/h2-8H,1,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTSDFDDSIKLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(O1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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